pKa Modulation: Enhanced Basicity Control Versus 1-Acetylpiperazine and Its Hydrochloride Salt
The pKa of 1-(4-methylpiperazin-1-yl)acetone is predicted to be 7.45 ± 0.10, which is approximately one log unit lower than that of 1-acetylpiperazine (pKa = 8.50 ± 0.10) and 0.6 units higher than that of 1-acetyl-4-methylpiperazine hydrochloride (pKa = 6.84 ± 0.10) [1]. This intermediate basicity positions the compound to remain partially unionized at physiological pH, potentially improving passive membrane diffusion while retaining sufficient basicity for salt formation .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.45 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Acetylpiperazine: 8.50 ± 0.10 (predicted); 1-Acetyl-4-methylpiperazine HCl: 6.84 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.05 vs 1-acetylpiperazine; ΔpKa ≈ +0.61 vs 1-acetyl-4-methylpiperazine HCl |
| Conditions | Predicted using ACD/Labs Percepta or similar algorithm; experimental conditions not specified |
Why This Matters
pKa directly influences ionization state at physiological pH, affecting solubility, permeability, and off-target binding; the 7.45 value offers a balanced profile for CNS and oral drug candidates compared to the more basic unsubstituted piperazine or the less basic hydrochloride salt.
- [1] Chem960. 15885-04-8 (1-(4-甲基哌嗪-1-基)乙酮,1-(4-Methylpiperazin-1-yl)acetone). Physicochemical Properties. View Source
